
(r)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 3-benzylpiperazine.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Various substitution reactions can modify the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Oxides of the benzyl group.
Reduction Products: Alcohol derivatives.
Substitution Products: Modified piperazine or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various piperazine derivatives.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Medicine
Drug Development: Explored as a lead compound for the development of new drugs targeting neurological disorders.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate involves binding to specific molecular targets such as receptors or enzymes. The piperazine ring may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Methyl 2-((3-phenylpiperazin-1-yl)methyl)benzoate
- ®-Methyl 2-((3-methylpiperazin-1-yl)methyl)benzoate
Uniqueness
- Structural Features : The presence of the benzyl group in ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate provides unique steric and electronic properties.
- Pharmacological Profile : Exhibits distinct pharmacological activities compared to its analogs, making it a valuable compound for drug discovery.
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
methyl 2-[[(3R)-3-benzylpiperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16/h2-10,18,21H,11-15H2,1H3/t18-/m1/s1 |
InChI-Schlüssel |
RUDCOOUVOZDBFS-GOSISDBHSA-N |
Isomerische SMILES |
COC(=O)C1=CC=CC=C1CN2CCN[C@@H](C2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


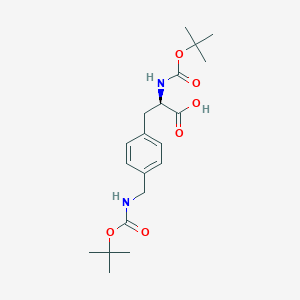
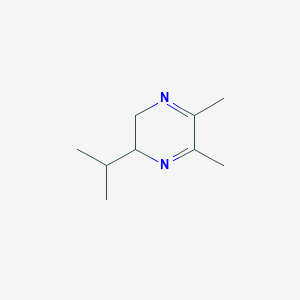
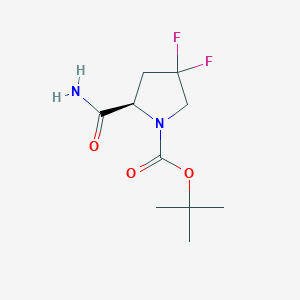
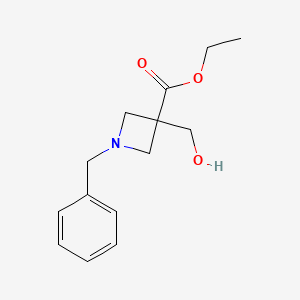
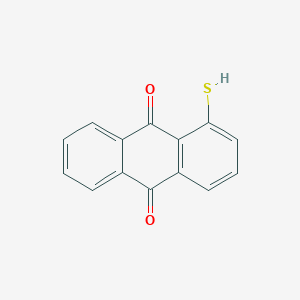
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)

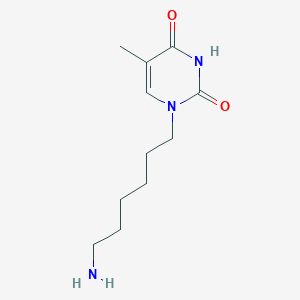
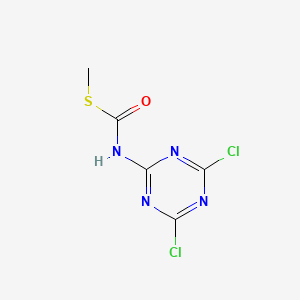
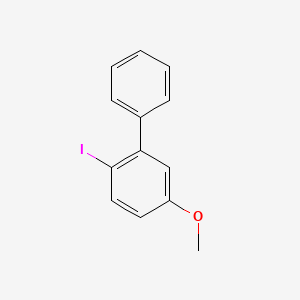
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
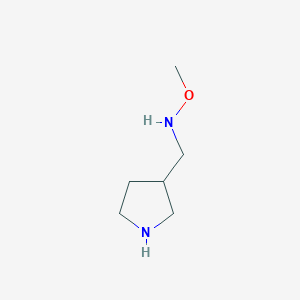
![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
